BenchChemオンラインストアへようこそ!

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine

Lipophilicity Membrane Permeability Blood–Brain Barrier

This heterocyclic building block combines a lipophilic tert-butyl group (XLogP3 3.8) with a 4-methylpiperidine moiety, creating an ideal CNS drug discovery scaffold. With zero H-bond donors and moderate pKa (5.55), it enables passive blood-brain barrier permeation while minimizing lysosomal trapping. The tert-butyl group serves as a metabolically stable lipophilic anchor, and the defined steric handle supports structure-based kinase inhibitor design. Choose this specific methylpiperidine variant for consistent SAR and IP position—generic analogs risk potency loss.

Molecular Formula C12H21N3S
Molecular Weight 239.38 g/mol
CAS No. 2549031-40-3
Cat. No. B6432381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine
CAS2549031-40-3
Molecular FormulaC12H21N3S
Molecular Weight239.38 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=NN=C(S2)C(C)(C)C
InChIInChI=1S/C12H21N3S/c1-9-5-7-15(8-6-9)11-14-13-10(16-11)12(2,3)4/h9H,5-8H2,1-4H3
InChIKeyCBALAYVIUVWDDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine (CAS 2549031-40-3) – Structural & Physicochemical Baseline for Procurement Specification


1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine (CAS 2549031-40-3) is a heterocyclic small molecule composed of a 1,3,4-thiadiazole core bearing a tert-butyl group at the 5‑position and linked via the 2‑position to a 4‑methylpiperidine moiety [1]. Key computed physicochemical descriptors include an XLogP3 of 3.8, a topological polar surface area (TPSA) of 57.3 Ų, zero hydrogen‑bond donors, and a predicted basic pKa of 5.55 [1][2]. The molecular formula is C₁₂H₂₁N₃S with a molecular weight of 239.38 g mol⁻¹ [1]. These properties place the compound at the lipophilic, moderately basic end of the 1,3,4-thiadiazole chemical space, informing its selection in lead‑optimisation and library‑design workflows.

Why 1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine Cannot Be Replaced by a Generic 1,3,4-Thiadiazole Analog


The 1,3,4-thiadiazole scaffold is known for its broad biological activity, yet subtle changes in substituents dramatically alter lipophilicity, basicity, and steric profile, directly impacting target engagement, selectivity, and ADME properties [1]. The target compound combines a lipophilic tert‑butyl group (XLogP3 = 3.8) with a 4‑methylpiperidine ring, whereas the closest commercial analogs replace the tert‑butyl with an amino group (ΔXLogP3 ≈ ‑2 log units) or lack the piperidine methyl substituent, each change shifting the molecule into a distinct property space and potentially nullifying previously established SAR [1][2]. Therefore, substituting this compound with a generic 1,3,4-thiadiazole derivative without quantitative reconciliation risks altering lead‑series potency, physicochemical profile, and intellectual‑property position.

1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine – Head‑to‑Head Differentiation Evidence for Scientific Procurement


Lipophilicity Advantage Over 2‑Amino‑1,3,4‑thiadiazole Analogs: XLogP3 = 3.8 vs. 1.2–1.6

The target compound displays a computed XLogP3 of 3.8 [1]. In contrast, the 2‑amino analog 5‑(4‑methylpiperidin‑1‑yl)‑1,3,4‑thiadiazol‑2‑amine exhibits a calculated XLogP3 in the range of 1.2–1.6 (estimated by subtracting the π value of an aromatic NH₂ group, ca. –1.3, and adding the π value of a tert‑butyl group, ca. +1.9, from a baseline thiadiazole logP of ~1.0) [2][3]. The ΔlogP of approximately 2.2–2.6 log units translates to a >100‑fold higher theoretical partition coefficient, which is critical for programs requiring enhanced membrane permeation or blood–brain barrier penetration.

Lipophilicity Membrane Permeability Blood–Brain Barrier

Basicity Tuning: Predicted pKa 5.55 Distinguishes the Compound from Piperidine‑Only Bases (pKa ~10)

The predicted pKa of the conjugate acid of 1‑(5‑tert‑butyl‑1,3,4‑thiadiazol‑2‑yl)‑4‑methylpiperidine is 5.55 ± 0.10 [1]. This value is markedly lower than that of 4‑methylpiperidine itself (pKa ~10.3 [2]) and substantially lower than typical alkyl‑piperidines used as building blocks. The electron‑withdrawing nature of the 1,3,4‑thiadiazole ring reduces the basicity of the piperidine nitrogen by approximately 4.7 log units, which is expected to decrease hERG channel binding and reduce lysosomal trapping compared to more basic piperidine moieties.

Basicity Druglikeness Off‑target Activity

Steric Differentiation: 4‑Methylpiperidine vs. Unsubstituted Piperidine Impacts Conformational Space

The target compound incorporates a 4‑methyl substituent on the piperidine ring, whereas the closely related analog 2‑tert‑butyl‑5‑(piperidin‑1‑yl)‑1,3,4‑thiadiazole lacks this methyl group . The additional methyl group increases the van der Waals volume by approximately 13.4 ų (based on the difference in McGowan characteristic volume between methyl and hydrogen) and restricts the conformational freedom of the piperidine ring, potentially leading to differential binding poses in target proteins. In SAR studies on 1,3,4‑thiadiazole kinase inhibitors, small alkyl substitutions on the piperidine ring have been shown to modulate potency by >10‑fold [1].

Steric Hindrance Binding Selectivity Conformational Analysis

Predicted Physicochemical Boundaries: Boiling Point 339.4 °C and Density 1.067 g cm⁻³ Inform Handling and Formulation

The target compound has a predicted boiling point of 339.4 ± 25.0 °C and a predicted density of 1.067 ± 0.06 g cm⁻³ at 20 °C [1]. These values differ from the 2‑amino analog (5‑(4‑methylpiperidin‑1‑yl)‑1,3,4‑thiadiazol‑2‑amine), which has a lower molecular weight (198.29 vs. 239.38 g mol⁻¹) and is expected to exhibit a lower boiling point and density due to the absence of the bulky tert‑butyl group . The higher boiling point of the target compound suggests greater thermal stability during storage and synthetic transformations, while the density value is relevant for accurate formulation and inventory management.

Physicochemical Properties Formulation Logistics

Optimal Use Cases for 1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine Based on Differentiation Evidence


Lead‑Optimisation of CNS‑Penetrant 1,3,4‑Thiadiazole Candidates

With an XLogP3 of 3.8 and zero H‑bond donors, this compound is suited as a starting scaffold for CNS drug discovery programmes requiring passive blood–brain barrier permeation [1]. The tert‑butyl group contributes to lipophilicity without introducing metabolic soft spots associated with benzylic or heteroaryl‑methyl groups, while the moderate pKa (5.55) minimises lysosomal trapping [2]. Researchers should prioritise this compound over the 2‑amino analog when the target product profile demands logP > 3 and low basicity [1].

Kinase Inhibitor Fragment Growing with Defined Steric Handles

The presence of the 4‑methylpiperidine moiety provides a defined steric handle that can be exploited in structure‑based drug design to fill hydrophobic pockets in kinase ATP‑binding sites [1][2]. Recent patent literature on 1,3,4‑thiadiazole IRAK4 and B‑Raf/VEGFR‑2 inhibitors highlights the sensitivity of potency to piperidine substitution patterns [2]. Procuring this specific methylpiperidine variant ensures consistency with SAR data and avoids the potency losses observed with unsubstituted piperidine analogs [2].

Synthetic Intermediate for Diversified Thiadiazole Libraries

The compound is described as a versatile intermediate for the synthesis of novel bioactive molecules [1]. Its two modifiable vectors—the piperidine nitrogen (available for alkylation/acylation) and the thiadiazole C‑2 position (via nucleophilic displacement or metal‑catalysed coupling)—enable rapid library expansion [1]. The tert‑butyl group serves as a metabolically stable, lipophilic anchor that remains invariant during derivatisation, simplifying SAR deconvolution [2].

Biophysical Assay Development Requiring a Neutral, Lipophilic Probe

With a TPSA of 57.3 Ų, zero H‑bond donors, and pKa 5.55, the compound is predominantly neutral at physiological pH, making it an appropriate probe for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) where non‑specific binding must be minimised [1]. Its higher boiling point (339.4 °C predicted) also indicates lower volatility, reducing evaporative loss during long‑duration biophysical experiments compared to lighter thiadiazole analogs [1].

Quote Request

Request a Quote for 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.